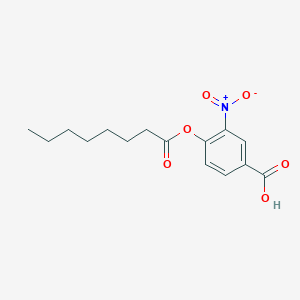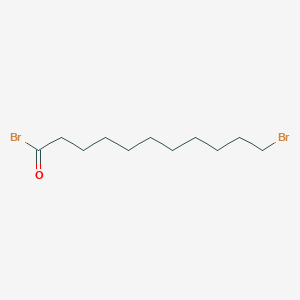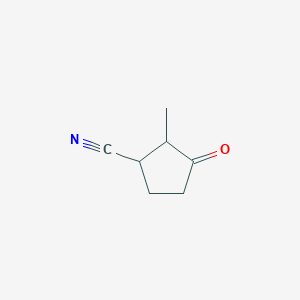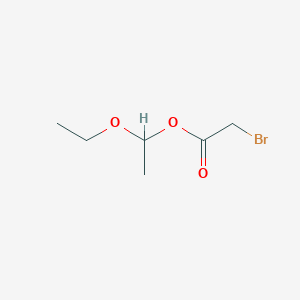
1-Ethoxyethyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxyethyl bromoacetate is an organic compound with the molecular formula C6H11BrO3. It is a bromoacetate ester, characterized by the presence of a bromoacetate group attached to an ethoxyethyl moiety. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxyethyl bromoacetate can be synthesized through the esterification of bromoacetic acid with 1-ethoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of bromoacetic acid to a mixture of 1-ethoxyethanol and sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxyethyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group is highly reactive and can be readily displaced by nucleophiles such as amines, thiols, and alkoxides.
Ester Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 1-ethoxyethanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under mild to moderate temperatures.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted bromoacetates.
Ester Hydrolysis: Bromoacetic acid and 1-ethoxyethanol.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
1-Ethoxyethyl bromoacetate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-ethoxyethyl bromoacetate primarily involves its reactivity as an alkylating agent. The bromine atom in the bromoacetate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function and activity. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Ethyl bromoacetate: Similar in structure but lacks the ethoxyethyl group.
Methyl bromoacetate: Contains a methyl group instead of an ethoxyethyl group.
Ethyl chloroacetate: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 1-Ethoxyethyl bromoacetate is unique due to the presence of the ethoxyethyl group, which imparts different physical and chemical properties compared to its analogs
Propriétés
Numéro CAS |
121669-92-9 |
|---|---|
Formule moléculaire |
C6H11BrO3 |
Poids moléculaire |
211.05 g/mol |
Nom IUPAC |
1-ethoxyethyl 2-bromoacetate |
InChI |
InChI=1S/C6H11BrO3/c1-3-9-5(2)10-6(8)4-7/h5H,3-4H2,1-2H3 |
Clé InChI |
ZAYWKTJZACHOOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



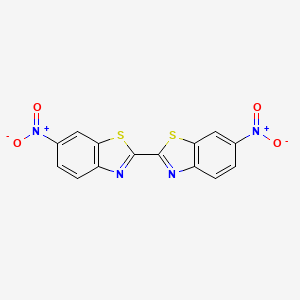
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
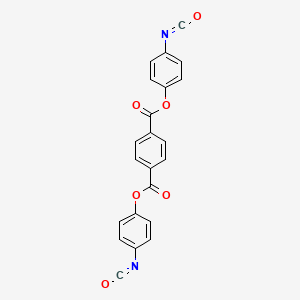
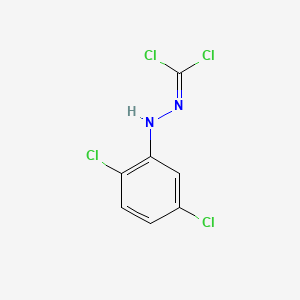
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
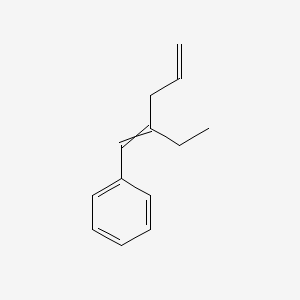
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
